(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15666607
InChI: InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+
SMILES:
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15666607

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
IUPAC Name 4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+
Standard InChI Key MTPOOMMCQVANEJ-YBFXNURJSA-N
Isomeric SMILES CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

IUPAC Nomenclature and Structural Features

The systematic name (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide reflects its core structure:

  • A pyrazole ring substituted with a methyl group at position 4 and a phenyl group at position 3.

  • A carbohydrazide moiety at position 5, which forms a hydrazone linkage with a 4-nitrobenzylidene group.

The E-configuration denotes the trans arrangement of the hydrazone bond, critical for its geometric stability . Computational modeling of analogous pyrazole-carbohydrazides confirms that steric and electronic effects from substituents (e.g., nitro groups) influence molecular planarity and intermolecular interactions .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The compound is synthesized via acid-catalyzed condensation between 4-nitrobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, following methodologies established for related hydrazones . Key steps include:

  • Reflux in ethanol with catalytic piperidine to facilitate imine bond formation.

  • Purification via recrystallization from ethanol or dimethylformamide (DMF).

Reaction conditions from analogous systems suggest yields of 70–89% under optimized parameters .

Table 1: Representative Reaction Conditions for Hydrazone Formation

ParameterValueSource
SolventEthanol
CatalystPiperidine (2–3 drops)
TemperatureReflux (78°C)
Reaction Time8–12 hours
Yield Range70–89%

Functionalization Reactions

The nitro group and hydrazone linkage enable diverse transformations:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties .

  • Hydrazone Alkylation: Reaction with alkyl halides modifies the carbohydrazide moiety, as observed in pyrazolo[3,4-b]pyridine analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from analogous hydrazones provide insights into expected signals:

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environmentδ (ppm)MultiplicityAssignmentSource
Hydrazone NH10.5–11.2SingletN’H
Pyrazole H-48.1–8.3SingletC4-H
4-Nitrobenzylidene H8.2–8.5DoubletAr-H (ortho to NO₂)
Phenyl ring H7.3–7.6MultipletC3-Ph

¹³C NMR spectra would feature carbonyl carbons at δ 163–167 ppm (hydrazone C=O) and δ 150–155 ppm (pyrazole C=O) .

X-ray Crystallography

While no direct data exists for this compound, studies on similar hydrazones reveal:

  • Planar geometry across the pyrazole and hydrazone regions.

  • Intermolecular hydrogen bonds between hydrazone NH and nitro oxygen, stabilizing crystal packing .

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

  • Nitro Position: 4-Nitro substitution (para) enhances electrophilicity compared to meta-substituted analogs, accelerating nucleophilic attacks .

  • Methyl vs. Phenyl Groups: Methyl at pyrazole-C4 reduces steric hindrance versus bulkier substituents, favoring condensation yields .

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